molecular formula C5H4ClNO2 B11765569 1-(3-Chloroisoxazol-5-yl)ethanone

1-(3-Chloroisoxazol-5-yl)ethanone

Cat. No.: B11765569
M. Wt: 145.54 g/mol
InChI Key: HWSFCNIVSUSBTQ-UHFFFAOYSA-N
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Description

1-(3-Chloroisoxazol-5-yl)ethanone is a chemical compound that belongs to the isoxazole family, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloroisoxazol-5-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloropropiolic acid with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while minimizing the use of hazardous solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloroisoxazol-5-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Chloroisoxazol-5-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloroisoxazol-5-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The molecular targets and pathways involved vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloroisoxazol-5-yl)ethanone is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This chlorine substituent can enhance the compound’s ability to participate in nucleophilic substitution reactions and may also affect its interaction with biological targets .

Properties

Molecular Formula

C5H4ClNO2

Molecular Weight

145.54 g/mol

IUPAC Name

1-(3-chloro-1,2-oxazol-5-yl)ethanone

InChI

InChI=1S/C5H4ClNO2/c1-3(8)4-2-5(6)7-9-4/h2H,1H3

InChI Key

HWSFCNIVSUSBTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NO1)Cl

Origin of Product

United States

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